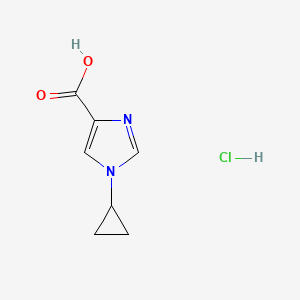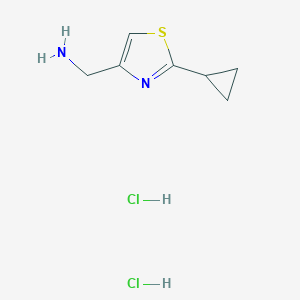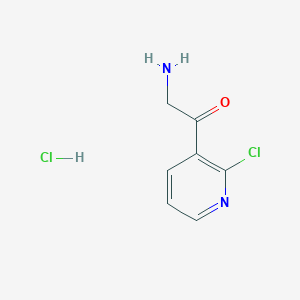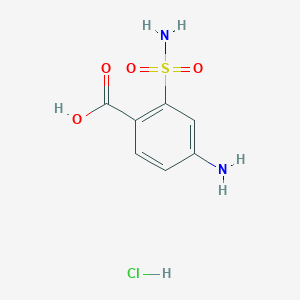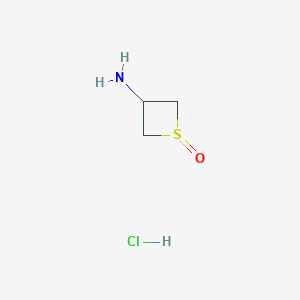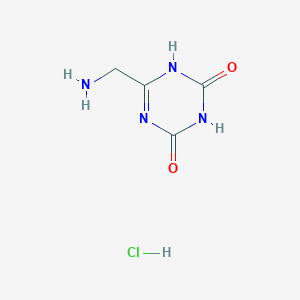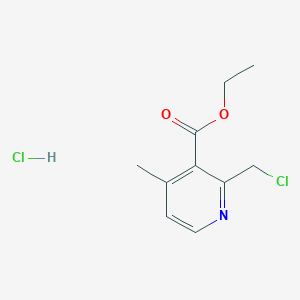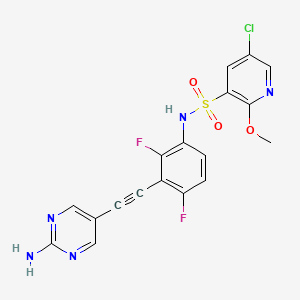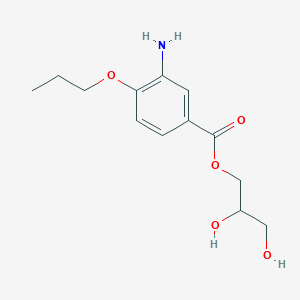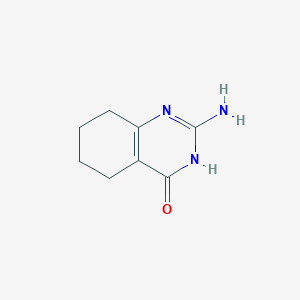
2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol
概要
説明
2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol is a chemical compound with the molecular formula C8H11N3O . It is also known by other names such as 2-Amino-4-hydroxy-5,6,7,8-tetrahydroquinazoline . The molecular weight of this compound is 165.19 g/mol .
Synthesis Analysis
The synthesis of 5,6,7,8-tetrahydroquinazolines, including 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol, can be achieved using α-aminoamidines . The reaction occurs in mild conditions and is characterized by excellent yields . The newly synthesized derivatives of 5,6,7,8-tetrahydroquinazoline bear protecting groups at the C2-tert-butyl moiety of a quinazoline ring, which can be easily cleaved, opening up further opportunities for their functionalization .Molecular Structure Analysis
The IUPAC name of this compound is 2-amino-5,6,7,8-tetrahydro-3H-quinazolin-4-one . The InChI string is InChI=1S/C8H11N3O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H2,(H3,9,10,11,12) . The Canonical SMILES is C1CCC2=C(C1)C(=O)NC(=N2)N .Chemical Reactions Analysis
The synthesis of 5,6,7,8-tetrahydroquinazolines involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones . This reaction occurs in mild conditions and is characterized by excellent yields .Physical And Chemical Properties Analysis
The molecular weight of 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol is 165.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 .科学的研究の応用
- Scientific Field: Medicinal Chemistry
- Application Summary : “2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol” is a chemical compound that has been studied for its potential medicinal properties. It is involved in the synthesis of various derivatives with potential pharmacological effects .
- Methods of Application : The specific methods of application or experimental procedures for this compound would depend on the context of the research. For example, it might be used as a starting material in the synthesis of other compounds, or it might be tested directly for its biological activity .
- Results or Outcomes : The outcomes of research involving this compound can vary widely. For example, one study reported the synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives for their possible inhibitory effects against immune-induced nitric oxide generation . Another study involved the synthesis and evaluation of antifungal properties of a series of the novel 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogues .
- Scientific Field: Antimicrobial Research
- Application Summary : This compound could potentially be involved in the study of antimicrobial peptides (AMPs). AMPs are short chains of amino acids that display a wide-ranging capacity for host defence against various microbes, including bacteria, fungi, viruses and even cancer cells .
- Methods of Application : The specific methods of application or experimental procedures would depend on the context of the research. For example, it might be used in the study of metabolic pathways related to guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (ppGpp), the tricarboxylic acid (TCA) cycle, haem biosynthesis, purine and pyrimidine biosynthesis, and amino acid and lipid metabolism .
- Results or Outcomes : The outcomes of research involving this compound can vary widely. For example, by targeting metabolic pathways and their associated genes, it could be possible to enhance the efficacy of existing antimicrobial therapies and overcome the challenges exhibited by phenotypic (recalcitrance) and genetic resistance toward AMPs .
-
Scientific Field: Nonlinear Optics
- Application Summary : This compound could potentially be involved in the study of nonlinear optics .
- Methods of Application : The specific methods of application or experimental procedures would depend on the context of the research. For example, it might be used in the study of 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1), a potentially useful organic adduct compound .
- Results or Outcomes : The outcomes of research involving this compound can vary widely. For example, the grown crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm .
-
Scientific Field: Synthetic Chemistry
- Application Summary : This compound could potentially be involved in the synthesis of quinoline derivatives .
- Methods of Application : The specific methods of application or experimental procedures would depend on the context of the research. For example, it might be used in the synthesis of 4-hydroxy-2-quinolones .
- Results or Outcomes : The outcomes of research involving this compound can vary widely. For example, the synthesis of new crystalline material was confirmed by the single-crystal X-ray diffraction (SXRD) analysis .
将来の方向性
The synthesized compounds have shown high inhibition activity against β-glucosidase , suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes . Furthermore, the protecting groups at the C2-tert-butyl moiety of a quinazoline ring in these compounds can be easily cleaved, opening up further opportunities for their functionalization .
特性
IUPAC Name |
2-amino-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H2,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGVXCHGASIZAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370686 | |
| Record name | 2-Amino-5,6,7,8-tetrahydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol | |
CAS RN |
33081-07-1 | |
| Record name | 2-Amino-5,6,7,8-tetrahydro-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33081-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5,6,7,8-tetrahydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Amino-3,10-dioxatricyclo[5.2.1.0,1,5]decan-4-one hydrochloride](/img/structure/B1384095.png)
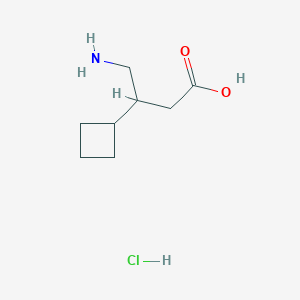
![3-bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride](/img/structure/B1384097.png)
